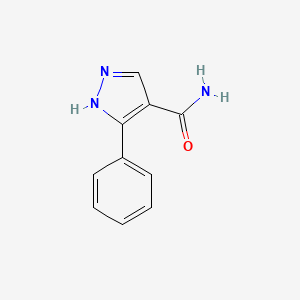

3-phenyl-1H-pyrazole-4-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCPLEOTIAIKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenyl 1h Pyrazole 4 Carboxamide and Its Analogues

Retrosynthetic Analysis of the 3-phenyl-1H-pyrazole-4-carboxamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This process highlights the most logical bond disconnections for planning a synthetic route.

For this compound, two primary disconnection strategies are evident. The first and most common approach involves breaking the pyrazole (B372694) ring itself. The most logical disconnections are the two C-N bonds and one C-C bond that form the heterocyclic ring. This leads back to a binucleophilic hydrazine (B178648) component and a 1,3-dielectrophilic component.

A second key disconnection is at the amide bond (C-N bond) of the carboxamide group at the C4 position. This simplifies the target to a pyrazole-4-carboxylic acid or its derivative (like an ester or acid chloride) and ammonia (B1221849) or an appropriate amine.

These disconnections are illustrated below:

Disconnection A (Pyrazole Ring Formation): This strategy breaks the N1-C5 and C3-N2 bonds, suggesting a reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org

Disconnection B (Amide Formation): This involves cleaving the bond between the carbonyl carbon and the nitrogen of the amide group. This points to a final amidation step from a pyrazole-4-carboxylic acid precursor.

Based on the disconnection points, several precursor molecules can be proposed:

From Disconnection A:

Hydrazine Precursor: Phenylhydrazine (B124118) is the logical choice to introduce the N1-phenyl group seen in many analogues, while unsubstituted hydrazine can be used for N1-unsubstituted pyrazoles.

1,3-Dicarbonyl Precursor: A β-keto ester or β-keto amide containing a phenyl group is required. A suitable precursor would be an ethyl 2-formyl-3-oxo-3-phenylpropanoate derivative or ethyl 2-(phenylcarbonyl)malonamate. These molecules provide the necessary carbon backbone to form the 3-phenyl-pyrazole ring with a carboxamide precursor at the C4 position.

From Disconnection B:

Pyrazole Precursor: 3-Phenyl-1H-pyrazole-4-carboxylic acid or its corresponding ester (e.g., ethyl 3-phenyl-1H-pyrazole-4-carboxylate).

Amine Precursor: Ammonia or an ammonium (B1175870) salt to form the primary carboxamide.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing the pyrazole core are well-established, offering reliability and versatility. The most prominent of these are cyclocondensation reactions and functional group transformations on a pre-formed pyrazole ring.

The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org By selecting appropriately substituted precursors, this method provides direct access to the desired pyrazole core.

The reaction between a hydrazine and a β-keto ester is a simple and efficient approach to produce polysubstituted pyrazoles. nih.gov For instance, reacting a substituted hydrazine with an ethyl 2-formyl-3-oxo-3-phenylpropanoate derivative under acidic or basic conditions leads to the formation of the corresponding 3-phenyl-1H-pyrazole-4-carboxylate ester, which can then be converted to the target carboxamide. The regioselectivity of the reaction, which determines the final substitution pattern (e.g., 1,3- vs. 1,5-disubstitution), can be controlled by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. acs.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Substituted Pyrazole | nih.gov |

| Arylhydrazine | β-Enamino Diketone | N-Arylpyrazole | organic-chemistry.org |

| Phenylhydrazine | Ethyl Acetoacetate | Pyrazolone Derivative | beilstein-journals.org |

The Vilsmeier-Haack reaction is a powerful and mild method for formylating electron-rich aromatic and heterocyclic rings, including pyrazoles. rsc.orgijpcbs.com This reaction typically uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.org It serves as a key step in a multi-step synthesis to introduce the carboxamide group at the C4 position.

The synthesis begins with a pre-formed 3-phenyl-1H-pyrazole. Treatment with the Vilsmeier reagent introduces a formyl group (-CHO) at the C4 position, yielding a 3-phenyl-1H-pyrazole-4-carbaldehyde. umich.eduresearchgate.net This aldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid, which is then converted to the final this compound. The formylation of N-substituted pyrazoles generally proceeds in good yields. arkat-usa.orgresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Phenyl-1H-pyrazole | POCl₃/DMF | 1-Phenyl-1H-pyrazole-4-carboxaldehyde | 65% | ijpcbs.com |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃/DMF | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 91% | arkat-usa.org |

| N-Alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃/DMF | N-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | - | researchgate.net |

Multi-step linear syntheses provide a high degree of control and are essential for constructing complex analogues. A common linear route to this compound leverages the Vilsmeier-Haack reaction as a central step.

A typical sequence is as follows:

Synthesis of Phenylhydrazone: An appropriate acetophenone (B1666503) is reacted with phenylhydrazine to form the corresponding phenylhydrazone. researchgate.net

Cyclization and Formylation: The phenylhydrazone undergoes cyclization under Vilsmeier-Haack conditions (POCl₃/DMF) to directly yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.netekb.eg

Oxidation: The aldehyde group of the pyrazole-4-carbaldehyde is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid).

Amidation: The resulting 3-phenyl-1H-pyrazole-4-carboxylic acid is converted to the final carboxamide. This can be achieved by first converting the acid to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with ammonia, or through direct coupling with ammonia using a peptide coupling agent.

An alternative linear approach involves building functionality onto a simpler pyrazole core. For example, an efficient route to ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes starts from 1-phenyl-1H-pyrazol-3-ol. ktu.edu The hydroxyl group is converted to a triflate, which is a good leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the introduction of the phenyl group at the C3 position. The C4 position can be formylated and subsequently converted to a carboxamide. ktu.edu

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Factors such as temperature, solvent, catalyst system, and nature of the base can significantly influence the yield and purity of the final product.

Research into the synthesis of related pyrazole-carboxamides demonstrates the importance of this optimization. For instance, in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives, the reaction is typically conducted by adding a substituted amine to a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the presence of triethylamine (B128534) (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF). scielo.br The mixture is initially cooled in an ice-water bath (0-5 ºC) before being stirred vigorously at ambient temperature for an extended period, often around 10 hours. scielo.br This temperature control is crucial for managing the exothermic nature of the acylation reaction and minimizing side-product formation. The use of a base like triethylamine is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Yields for these reactions are reported to be in the range of 72% to 87%, highlighting the effectiveness of the optimized conditions. scielo.br

Further studies on the design and synthesis of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides also underscore the necessity of a systematic optimization process to establish clear structure-activity relationships and identify the most potent analogues. nih.gov

The following table, based on data from related pyrazole syntheses, illustrates how variations in reaction parameters can impact the outcome.

| Precursor | Amine | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted Amine | Et₃N, THF, 0-5 °C then RT, 10h | 72-87% | scielo.br |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Substituted Aniline | EDCI, HOBT, DMF, RT, 24h | Not specified | jst.go.jp |

| 5-bromothiophene carboxylic acid | 3-methyl-1-phenyl pyrazol-5-amine | TiCl₄, Pyridine, 80 °C, 2h | Not specified | mdpi.com |

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on developing not only efficient but also environmentally benign and scalable processes. The synthesis of this compound is no exception, with significant advances in catalytic systems and the application of green chemistry principles.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of functionalized pyrazoles, offering a powerful tool for creating carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov These methods are particularly valuable for introducing the phenyl group at the 3-position of the pyrazole ring or for further functionalization.

The Suzuki-Miyaura coupling is a widely used method. researchgate.netktu.edu For example, 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes, key precursors to the corresponding carboxamides, can be synthesized from 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde. ktu.eduresearchgate.net This triflate intermediate smoothly undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as anhydrous potassium phosphate (B84403) (K₃PO₄). ktu.eduresearchgate.net This approach allows for the introduction of a wide range of substituents with moderate to good yields, often between 50% and 94%. ktu.edu The development of improved ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), has been shown to further increase product yields. researchgate.net

Similarly, palladium-catalyzed amidation and amination reactions provide efficient access to N-arylated pyrazoles. mit.edu The use of specialized catalyst systems, such as those based on bulky biarylphosphine ligands (e.g., AdBrettPhos), allows for the coupling of primary amides with heterocyclic bromides, a traditionally challenging transformation. mit.edu These advanced catalytic systems function under mild conditions and are crucial for the late-stage functionalization of complex molecules. researchgate.netmit.edu

| Coupling Type | Pyrazole Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | ~85% | ktu.eduresearchgate.net |

| Suzuki | 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | ~94% | ktu.edu |

| Suzuki | Unsubstituted Pyrazole Amide | Arylboronic acids | Pd(0) / K₃PO₄ | 66-81% | mdpi.com |

| Amidation | Bromo-pyrazoles | Primary Amides | Pd/AdBrettPhos | Moderate-Excellent | mit.edu |

Green Chemistry Principles in Pyrazole Carboxamide Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of pyrazole derivatives. researchgate.netnih.govirb.hr These approaches seek to create more sustainable pathways that are both environmentally friendly and economically viable. nih.govjetir.org

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. irb.hr Solvent-free, or neat, reaction conditions offer significant advantages, including simplified work-up procedures, reduced waste, and lower costs. irb.hrresearchgate.net For pyrazole synthesis, solvent-free methods are often combined with energy sources like microwave irradiation or techniques such as grinding and ball milling. irb.hrresearchgate.net

One notable approach involves the one-pot, solvent-free synthesis of pyrazole derivatives using environmentally benign catalysts like sulfamic acid or ammonium chloride. jetir.orgekb.eg For example, the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, can be efficiently carried out using ammonium chloride as a recyclable and non-toxic catalyst, with water used for the work-up, minimizing organic waste. jetir.org Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, has also been employed for the solvent-free, two-step synthesis of polysubstituted pyrazoles. nih.gov

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, represents a significant advancement in sustainable chemistry. researchgate.net This approach avoids the use of potentially toxic and expensive heavy metals. While direct organocatalytic methods for this compound are still emerging, the principles have been successfully applied to the construction of the core pyrazole ring. researchgate.net

For instance, unsaturated pyrazolones can participate in organocatalytic reactions, such as Michael additions, catalyzed by chiral organic molecules like squaramides or prolinol derivatives. researchgate.net These reactions allow for the enantioselective construction of complex pyrazole-containing structures. researchgate.net Additionally, metal-free oxidative amidation methods have been developed for synthesizing pyrazole-amide conjugates, using common oxidants like hydrogen peroxide, which further aligns with green chemistry principles by avoiding metallic reagents. beilstein-journals.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and improved scalability. rsc.orgnih.gov This technology is particularly well-suited for industrial production.

The synthesis of pyrazoles has been successfully adapted to continuous-flow systems. rsc.orgnih.gov For example, a flow-based approach for synthesizing 3,5-disubstituted pyrazoles has been developed, involving the sequential hydroamination of a 1,3-diyne intermediate with hydrazine. rsc.org This multistep methodology allows for the direct synthesis of valuable pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org Specialized flow reactors, such as the H-Cube® series, provide precise control over reaction parameters like temperature, pressure, and reagent dosing, making them ideal for optimizing and scaling up synthetic processes, including hydrogenation and other gas-liquid reactions. youtube.com The application of flow chemistry to the multi-step synthesis of this compound holds significant promise for making its large-scale production more efficient and consistent. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques for both the final products and the synthetic intermediates. The purity of these compounds is paramount for their subsequent use and for obtaining accurate characterization data. Researchers in the field employ a variety of standard and advanced purification methods, which are often used in combination to achieve the desired level of purity. The most common techniques reported in the literature include recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For instance, in the synthesis of certain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives, the final products were purified by recrystallization from ethyl acetate (B1210297) or dioxane. wisdomlib.org Similarly, a novel 1H-pyrazole-3-carboxamide derivative was obtained in a pure form by recrystallizing it from a mixed solvent system of methanol (B129727) and ethyl acetate. jst.go.jp The choice of solvent is crucial and is determined empirically to find a system where the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Column chromatography is another powerful and versatile technique for the purification of pyrazole derivatives. orientjchem.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase (solvent or solvent mixture) passes through it. acs.org The selection of the mobile phase is critical for achieving good separation. For example, the purification of methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was accomplished using column chromatography with a mobile phase of hexane (B92381) and ethyl acetate in an 85:15 ratio. acs.org In another study, a crude pale yellow oily substance was purified by column chromatography using a developing solvent of methanol and chloroform (B151607) in a 1:30 ratio to yield the final pyrazole-based product. jst.go.jp

Often, a simple washing step precedes more rigorous purification methods. For example, in the synthesis of certain pyrazole-carboxamides, after evaporating the solvent, the resulting residue was washed to remove some impurities before further purification. nih.gov The progress of purification is typically monitored by Thin Layer Chromatography (TLC), which provides a quick assessment of the purity of the fractions collected from the column or the crystals obtained. acs.orgatlantis-press.com Final confirmation of the structure and purity of the isolated compounds is then carried out using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. orientjchem.orgatlantis-press.comsemanticscholar.org

The following tables summarize some of the reported purification techniques for intermediates and final products related to this compound.

Table 1: Examples of Recrystallization Techniques

| Compound Class | Solvent(s) | Reference |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives | Ethyl acetate or Dioxane | wisdomlib.org |

| 1H-Pyrazole-3-carboxamide derivative | Methanol and Ethyl acetate | jst.go.jp |

| N-Hexyl-4-phenyl-1H-pyrazole-1-carboxamide | Not specified | acs.org |

Table 2: Examples of Column Chromatography Techniques

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Pyrazole derivatives | Not specified | Not specified | orientjchem.org |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazinyl)methyl]phenyl]-1H-pyrazole-3-carboxamide | Silica gel | Methanol/Chloroform (1:30) | jst.go.jp |

| Methyl-5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Silica gel | Hexane/Ethyl acetate (85:15) | acs.org |

| N-(2-(1H-imidazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-4-carboxamide | Silica gel | Ethyl acetate/Hexane (50%) | acs.org |

Structural Modification Strategies and Derivative Synthesis of 3 Phenyl 1h Pyrazole 4 Carboxamide

Design Principles for Novel 3-phenyl-1H-pyrazole-4-carboxamide Analogues

The generation of new analogues of this compound is guided by established medicinal chemistry principles, including rational design based on target structure and the strategic use of bioisosteric replacements to enhance molecular properties.

Rational drug design for pyrazole-based compounds leverages an understanding of the target's pharmacophore, which defines the essential steric and electronic features required for biological activity. In-silico evaluation of pyrazole (B372694) derivatives, through methods like docking assays, helps predict their binding affinity and orientation within the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For instance, the analysis of 1,3-diphenyl-1H-pyrazole derivatives has highlighted the significance of hydrophobic interactions with specific amino acid residues (e.g., Val82, Ala95, Val127) within the ATP-binding pocket of kinases like MEK. nih.gov This understanding allows for the targeted design of analogues with improved inhibitory potential. nih.gov

The pyrazole core itself is often a key component of the pharmacophore, with its diverse chemical reactivity allowing for fine-tuning of its properties. nih.gov The acidic proton at the N1 position can be deprotonated, while the sp2-hybridized nitrogen at N2 is basic, and the carbon atoms of the ring have varying susceptibility to nucleophilic and electrophilic attack. nih.govnih.gov This versatility enables the strategic placement of substituents to optimize interactions with the target protein.

Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a widely used strategy to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. nih.gov Pyrazoles are frequently employed as bioisosteres for amides, phenols, or other aromatic rings in biologically active molecules. mdpi.comsemanticscholar.org

A notable example involves the bioisosteric replacement of the pyrazole C3-carboxamide moiety of the cannabinoid receptor 1 (CB1) antagonist rimonabant. rsc.orgnih.gov In this case, the carboxamide group was successfully replaced with a 5-alkyl oxadiazole ring, leading to a new class of derivatives with potent CB1 antagonistic activity. rsc.orgnih.gov This demonstrates how altering the core scaffold while maintaining key interaction points can lead to novel chemical entities with desirable properties. Scaffold diversification also involves exploring different substitution patterns on the pyrazole ring to discover new structure-activity relationships (SAR). nih.gov

Derivatization at the Pyrazole Nitrogen Atom (N1)

The N1 position of the pyrazole ring is a common site for modification, as the substituent at this position can significantly influence the molecule's conformation and binding interactions.

N-alkylation of pyrazoles is a fundamental strategy for introducing a variety of substituents. Traditionally, this is achieved under basic conditions, where a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) deprotonates the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. semanticscholar.orgresearchgate.netbeilstein-journals.org

More recent methods offer alternative conditions. A notable development is the N-alkylation using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, which provides good yields and avoids the need for strong bases or high temperatures. mdpi.comsemanticscholar.org This method is effective for introducing benzylic, phenethyl, and benzhydryl groups. mdpi.comsemanticscholar.org For unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with the major product often determined by steric hindrance. semanticscholar.org Catalyst-free Michael additions have also been developed for highly regioselective N1-alkylation. researchgate.net N-acylation is another common modification, as seen in the synthesis of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. nih.gov

| Reagent/Condition | Product Type | Reference |

| Alkyl Halide / Base (NaH, K2CO3) | N-Alkyl Pyrazole | semanticscholar.orgresearchgate.netbeilstein-journals.org |

| Trichloroacetimidate / Brønsted Acid | N-Alkyl Pyrazole | mdpi.comsemanticscholar.org |

| Michael Acceptor (Catalyst-free) | N-Alkyl Pyrazole | researchgate.net |

| Acyl Halide / Base | N-Acyl Pyrazole | nih.gov |

The introduction of aryl or heteroaryl groups at the N1 position can provide additional binding interactions, such as pi-stacking, with the target protein. Regioselective N1-arylation and -heteroarylation of 3-substituted pyrazoles can be achieved using potassium carbonate in DMSO. researchgate.net The synthesis of 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates has been accomplished through a two-step procedure involving the cyclization of intermediates formed from arylhydrazines. nih.gov Furthermore, studies have shown that substitutions on the N1-phenyl ring, such as with chloro or fluoro groups, can optimize biological activity. nih.gov

Modifications on the Phenyl Ring (C3)

The phenyl ring at the C3 position is another critical site for structural modification, as substituents on this ring can modulate the electronic properties and steric profile of the entire molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing a variety of substituents onto the pyrazole core, including at the C3 position. nih.govumich.edu These reactions typically require a halogenated pyrazole precursor to couple with a boronic acid or ester. nih.govumich.edu This methodology allows for the synthesis of a wide range of 3-aryl and 3-heteroaryl pyrazole derivatives.

The nature of the substituent on the C3-phenyl ring can also influence the stability and tautomeric equilibrium of the pyrazole system. nih.gov For example, research on pyrazoles derived from hemicurcuminoids has shown that the electronic nature (e.g., H, F, OH, OCH3) and substitution pattern on the C3-styryl substituent affect the tautomeric ratios. nih.gov A regiocontrolled methodology using trichloromethyl enones and arylhydrazine hydrochlorides has been developed to selectively synthesize 1,3-regioisomers, yielding methyl 1-phenyl-3-aryl(heteroaryl)-1H-pyrazole-5-carboxylates with various substituents on the C3-aryl group. acs.org

| Reaction Type | Precursor | Product | Reference |

| Suzuki Coupling | 3-Halopyrazole + Arylboronic acid | 3-Arylpyrazole | nih.govumich.edu |

| Reaction with Arylhydrazine Hydrochlorides | Trichloromethyl enone | 1-Phenyl-3-aryl-1H-pyrazole | acs.org |

Electrophilic Aromatic Substitution for Phenyl Ring Functionalization

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. researchgate.net The position of substitution on the phenyl ring is directed by the activating and directing effects of the pyrazole ring and any existing substituents.

Common EAS reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile intermediate that can be further reduced to an amino group, providing a handle for additional derivatization.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using appropriate halogenating agents and a Lewis acid catalyst. Halogenated derivatives are valuable for their potential to alter the electronic properties of the molecule and to serve as precursors for cross-coupling reactions.

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation reactions are classic methods for forming carbon-carbon bonds on aromatic rings, their application to heterocyclic systems like pyrazoles requires careful consideration of reaction conditions. wikipedia.orglibretexts.orgresearchgate.net The pyrazole ring itself can be sensitive to the strong Lewis acids typically used in these reactions. researchgate.net However, under optimized conditions, it is possible to introduce alkyl or acyl groups onto the phenyl ring. wikipedia.orgyoutube.com

| Reaction | Reagents | Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | -X (X = Cl, Br) |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | -COR |

| Friedel-Crafts Alkylation | RCl, Lewis Acid (e.g., AlCl₃) | -R |

Transition Metal-Catalyzed Coupling Reactions for Extended Conjugation

Transition metal-catalyzed cross-coupling reactions are powerful tools for extending the conjugation of the this compound system by forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a halogenated or triflated pyrazole derivative with a suitable coupling partner. ktu.eduresearchgate.net

Key coupling reactions include:

Suzuki Coupling: This reaction pairs an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. rsc.orgnih.govorganic-chemistry.org It is a versatile method for creating biaryl structures and introducing new aryl or heteroaryl groups to the phenyl ring or the pyrazole core. rsc.orgnih.govrsc.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. researchgate.netresearchgate.netacs.orgmdpi.comorganic-chemistry.org This reaction is useful for introducing vinyl groups, which can further extend the conjugated system.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. tandfonline.comresearchgate.netresearchgate.netnih.govmdpi.com The resulting alkynyl-substituted derivatives can serve as important intermediates for the synthesis of more complex heterocyclic systems. tandfonline.com

| Coupling Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki Coupling | Pd catalyst, Base | Organoboron compound + Halide/Triflate | C-C |

| Heck Reaction | Pd catalyst, Base | Alkene + Halide/Triflate | C-C (vinyl) |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Terminal Alkyne + Halide/Triflate | C-C (alkynyl) |

Derivatization at the Carboxamide Moiety (C4)

The carboxamide group at the C4 position of the pyrazole ring offers a rich site for structural modifications.

The hydrogen atoms on the amide nitrogen can be substituted with a wide variety of groups to generate a library of N-substituted derivatives. nih.gov This is commonly achieved through reactions with alkyl halides, acyl chlorides, or isocyanates. nih.gov The nature of the substituent can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. nih.gov For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for their anticancer activities. nih.gov

The carboxamide group itself can be chemically transformed into other functional groups, further diversifying the molecular scaffold.

Reduction to Amine: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic center and a new point for further functionalization.

Dehydration to Nitrile: Dehydration of the primary carboxamide group, for example using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA), yields a nitrile (-C≡N) group. rsc.org Nitriles are valuable synthetic intermediates that can undergo various transformations.

The carboxamide moiety can be utilized to attach various linker units, which in turn can be connected to other pharmacophores or functional groups. nih.gov This strategy is often employed in the design of bifunctional molecules or compounds intended to interact with multiple biological targets. The linker's length, flexibility, and chemical nature can be systematically varied to optimize the desired properties of the final derivative.

Combinatorial and Parallel Synthesis Approaches for Compound Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are often employed. researchgate.net These approaches allow for the rapid generation of large libraries of related compounds by systematically varying the substituents at different positions of the core molecule. For example, a parallel solution-phase synthesis approach has been used to create a library of 1-substituted 5-(5-oxopyrrolidin-3-yl)-1H-pyrazole-4-carboxamides. researchgate.net This high-throughput synthesis enables the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved potency and selectivity. nih.gov

Biological Activities and Mechanistic Investigations of 3 Phenyl 1h Pyrazole 4 Carboxamide

In Vitro Screening and Profiling for Potential Biological Activities (Pre-clinical Focus)

The versatility of the pyrazole (B372694) ring has made it a popular pharmacophore in drug design. ekb.eg Derivatives of 3-phenyl-1H-pyrazole-4-carboxamide have been a particular focus of in vitro screening to identify and characterize their biological potential.

The antimicrobial properties of pyrazole derivatives have been a subject of extensive research. acs.org Various compounds based on the this compound structure have been tested against a range of microbial pathogens.

Antibacterial Activity: In a study focused on finding solutions for antibiotic resistance, pyrazole-4-carboxamide derivatives were investigated for their ability to work synergistically with existing antibiotics. nih.gov While most compounds showed limited direct-acting antibacterial effects, some derivatives demonstrated potent synergistic activity with the antibiotic colistin (B93849) against multidrug-resistant Acinetobacter baumannii and Enterobacterales. nih.gov

Antifungal Activity: Several pyrazole-4-carboxamide derivatives have shown promise as antifungal agents. A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate activity against phytopathogenic fungi. nih.gov Notably, some of these compounds displayed over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. nih.gov Another study highlighted pyrazole-4-carboxamide derivatives with an N-phenyl substituted amide fragment as potent inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in fungal respiration. researchgate.net These compounds showed excellent activity against Rhizoctonia solani and significant effects on other fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. researchgate.net

Antiviral Activity: The antiviral potential of pyrazole-containing compounds has also been explored. Hybrids of phenylpyrazolone and 1,2,3-triazole have been identified as potential inhibitors of the main protease of the SARS-CoV-2 virus. nih.gov While not a direct derivative, this highlights the utility of the pyrazole scaffold in developing antiviral agents. nih.gov Other pyrazole derivatives have been reported to possess antiviral properties, underscoring the broad antimicrobial potential of this class of compounds. ekb.eg

Interactive Table: Selected Antimicrobial Activities of this compound Derivatives

| Derivative Class | Target Organism/Virus | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole-4-carboxamides | Acinetobacter baumannii | Synergistic activity with colistin | nih.gov |

| N-(pyridinyl)-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | nih.gov |

| Pyrazole-4-carboxamides | Rhizoctonia solani | Excellent in vitro antifungal activity | researchgate.net |

| Phenylpyrazolone-triazole hybrids | SARS-CoV-2 Main Protease | Promising inhibition potential | nih.gov |

Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds having been used clinically for this purpose. nih.gov Research into newer derivatives continues to explore this potential. A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to the carboxamide, were synthesized and evaluated for their anti-inflammatory activity. bohrium.com Several of these compounds showed significant activity when compared to the standard drug diclofenac (B195802) sodium. bohrium.com The mechanism of action for many anti-inflammatory pyrazole compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. lookchem.com

The development of pyrazole derivatives as anticancer agents is an active area of research. ekb.egnih.gov Derivatives of N,1,3-triphenyl-1H-pyrazole-4-carboxamide have been synthesized and tested for their ability to inhibit the growth of cancer cells. nih.gov One particular derivative, compound 10e, showed potent activity against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 0.39 µM and 0.46 µM, respectively. nih.gov These values were comparable to the positive control used in the study. nih.gov In another study, pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells. nih.gov

Interactive Table: Antineoplastic Activity of a N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivative (Compound 10e)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | 0.39 ± 0.06 | nih.gov |

| MCF-7 | Breast Cancer | 0.46 ± 0.04 | nih.gov |

A primary mechanism through which pyrazole carboxamides exert their biological effects is by inhibiting specific enzymes.

Succinate Dehydrogenase (SDH) Inhibition: Pyrazole-4-carboxamide derivatives are a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). researchgate.net These compounds target and block the activity of SDH, an enzyme crucial for cellular respiration in fungi, thereby leading to their death. researchgate.net

Carbonic Anhydrase Inhibition: Derivatives incorporating pyrazole-carboxamide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Studies have shown that these compounds can be isoform-selective, which is a desirable property for developing drugs with fewer side effects. nih.gov

Protein Kinase Inhibition: Protein kinases are a significant target for anticancer drugs. N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora-A kinase, a key regulator of cell division. nih.gov Compound 10e from this series exhibited an IC₅₀ value of 0.16 µM for Aurora-A kinase inhibition. nih.gov Other pyrazole-based compounds have shown inhibitory activity against cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase 3 (FLT3), both of which are implicated in various cancers. nih.gov

While extensive receptor binding and ligand profiling data for this compound itself are not widely published, studies on related pyrazole structures indicate that this chemical class can interact with various biological receptors. For instance, certain pyrazole derivatives have been shown to bind to cannabinoid receptor 1 (CB1). nih.gov A related compound, 1-Phenyl-1H-pyrazole-3-carboxamide, has been reported to bind to the neurotensin (B549771) receptor. biosynth.com These findings suggest that the pyrazole carboxamide scaffold has the potential to be adapted to target a range of receptors.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of action is crucial for the development of therapeutic agents. For derivatives of this compound, several mechanisms have been proposed based on experimental evidence.

In the context of antineoplastic activity, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives are thought to function through the inhibition of protein kinases like Aurora-A. nih.gov Molecular docking simulations have provided models of how these compounds fit into the active site of the enzyme, and Western blot analyses have confirmed their inhibitory effect within cancer cells. nih.gov Inhibition of such kinases disrupts the cell cycle, often leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov For example, some pyrazole-based kinase inhibitors cause a cell cycle arrest in the G2/M phase. nih.gov

Other proposed mechanisms for the anticancer effects of pyrazole derivatives include the generation of reactive oxygen species (ROS), which can damage cellular components and trigger the mitochondrial pathway of apoptosis. nih.gov Furthermore, some 1H-pyrazole-3-carboxamide derivatives have been suggested to act as DNA minor groove binders, directly interacting with and damaging the DNA of cancer cells. jst.go.jp

In the antiviral domain, certain 1H-pyrazole-3-carboxamide derivatives have been shown to inhibit the replication of the Hepatitis C virus (HCV) by suppressing the activity of cyclooxygenase-2 (COX-2). nih.gov

Target Identification and Validation Methodologies

Identifying the molecular targets of a compound is a critical step in understanding its biological effects. Modern methodologies provide powerful tools for this purpose, ranging from broad-scale proteomics to focused genetic and pathway analyses.

Proteomics-Based Approaches for Target Deconvolution

Label-free quantitative proteomics stands out as a powerful, unbiased method for identifying the molecular targets of a bioactive compound. This technique allows for the comprehensive analysis of protein expression changes in a biological system following treatment with the compound.

A notable example of this approach can be seen in the study of the pyrazole carboxamide fungicide, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), which shares the core pyrazole-4-carboxamide structure. Researchers utilized label-free quantitative proteomics to investigate its antifungal mechanism against the plant pathogen Rhizoctonia solani. nih.gov In this study, the fungus was treated with the compound, and subsequent analysis of the proteome revealed significant changes in protein expression.

The results of the proteomic analysis were substantial, with 1153 proteins identified. Among these, 142 proteins were found to be differentially expressed, with 92 being upregulated and 50 downregulated in the treated group compared to the control. nih.gov These differentially expressed proteins were then mapped to various biological pathways.

| Protein Expression Change | Number of Proteins |

| Upregulated | 92 |

| Downregulated | 50 |

| Total Differentially Expressed | 142 |

This table summarizes the proteomics findings on a related pyrazole carboxamide, SCU2028, against R. solani. nih.gov

This proteomics data provided crucial clues to the compound's mechanism, pointing towards specific cellular organelles and pathways being affected.

Gene Expression and Signal Transduction Pathway Analysis

Following the identification of differentially expressed proteins, bioinformatics tools are employed to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. This helps to categorize the affected proteins by their molecular function, cellular component, and biological process, and to identify the key signaling pathways that are modulated by the compound.

In the investigation of the aforementioned pyrazole carboxamide SCU2028, KEGG pathway analysis revealed that the differentially expressed proteins were primarily involved in metabolic pathways, biosynthesis of secondary metabolites, and ribosome function. nih.gov Of particular significance was the enrichment of proteins in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways. nih.gov This strongly suggested that the compound's antifungal activity was linked to the inhibition of the mitochondrial respiratory chain. nih.gov Specifically, the study pointed to Complex II (succinate dehydrogenase) and Complex IV (cytochrome oxidase) as potential primary targets. nih.gov

Further validation of these findings was achieved through quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding the target proteins, as well as through enzyme activity assays to directly assess the inhibition of the identified target enzymes. nih.gov Molecular docking studies were also conducted to predict and visualize the binding of the compound to the active sites of the target proteins. nih.govnih.gov

Investigation of Cellular Processes Modulation (e.g., Cell Proliferation, Apoptosis)

The biological activity of pyrazole derivatives often manifests as the modulation of fundamental cellular processes such as cell proliferation and apoptosis (programmed cell death). Various assays are employed to study these effects.

For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. nih.gov One derivative, compound 10e , demonstrated potent activity against HCT116 and MCF-7 cell lines, with IC50 values of 0.39 µM and 0.46 µM, respectively. nih.gov This indicates a significant inhibition of cancer cell growth.

Furthermore, studies on other related pyrazole carboxamides have demonstrated the induction of apoptosis. In the case of the antifungal compound SCU2028, treatment led to the destruction of the fungal cell wall and membrane, leakage of cellular contents, and an increase in the number and abnormal morphology of mitochondria. nih.gov These morphological changes are often indicative of cellular stress and can be precursors to apoptosis.

Interactions with Biological Macromolecules (Proteins, DNA, RNA)

The biological effects of a compound are predicated on its interaction with cellular macromolecules. While proteins are the most common targets, interactions with nucleic acids like DNA and RNA can also be crucial mechanisms of action.

Studies on novel 1H-pyrazole-3-carboxamide derivatives, an isomeric form of the title compound, have revealed their ability to bind to DNA. nih.govjst.go.jp These investigations employed a combination of molecular docking and spectroscopic methods to characterize the interaction. A DNA minor groove binding model was proposed, and the binding affinity was quantified. nih.govjst.go.jp

One particular derivative, pym-5 , exhibited a high DNA-binding affinity and was shown to significantly alter the conformation of DNA. nih.govjst.go.jp Furthermore, it demonstrated the ability to cleave supercoiled plasmid DNA, suggesting that direct interaction with and damage to DNA could be a key part of its antitumor mechanism. nih.govjst.go.jp

While these findings are for a different isomer, they highlight a potential mechanism for pyrazole carboxamides that warrants investigation for this compound.

Structure-Based Insights into Compound-Target Interactions

Understanding how a compound binds to its target on a molecular level is invaluable for drug design and optimization. Techniques like X-ray crystallography provide atomic-level details of these interactions.

Co-crystallography and Ligand-Protein Complex Characterization

Co-crystallography involves crystallizing a target protein in complex with its ligand (the compound of interest). The resulting crystal structure, determined through X-ray diffraction, reveals the precise binding mode of the ligand in the protein's active site.

While a co-crystal structure for this compound with a specific protein target is not publicly available, molecular docking studies on related compounds have provided valuable predictive insights. For example, the docking of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative 10e into the active site of Aurora-A kinase, a protein involved in cell division, helped to rationalize its observed inhibitory activity and provided a model for its binding. nih.gov Similarly, the docking of the antifungal compound SCU2028 with succinate dehydrogenase (SDH) predicted its binding orientation within the enzyme's active site. nih.gov

These computational models, while not a substitute for experimental structures, are crucial for guiding the design of new derivatives with improved potency and selectivity.

Advanced Spectroscopic Methods for Binding Mode Analysis (e.g., Ligand-observed NMR)

To elucidate the binding mode of a ligand to its biological target, advanced spectroscopic methods are indispensable. Among these, ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions, particularly for weakly binding fragments. acs.org This method is advantageous as it focuses on the signals of the small molecule ligand, which are typically sharper and less complex than those of the macromolecular target. nih.gov

Several ligand-observed NMR experiments can be employed to confirm binding and gain insights into the binding epitope of compounds like this compound. These include Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments. acs.orgnih.gov

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of a ligand are in close proximity to the protein surface. By selectively saturating a broad region of the protein's proton spectrum, this saturation is transferred to the bound ligand via spin diffusion. The protons of the ligand that receive the most saturation, and thus show the largest decrease in signal intensity, are those closest to the protein in the bound state. This provides a "fingerprint" of the binding epitope.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique is particularly sensitive for detecting weak interactions. It relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. The resulting sign of the ligand's NMR signals can differentiate between binders and non-binders in a mixture. acs.org

Carr-Purcell-Meiboom-Gill (CPMG): This relaxation-edited experiment filters out the broad signals of a macromolecule, allowing for the observation of only the sharp signals of a small molecule that is in exchange between the free and bound state. A reduction in the ligand's signal intensity upon addition of the protein target indicates binding. nih.gov

While specific ligand-observed NMR studies on this compound are not extensively documented in publicly available literature, the principles of these techniques are routinely applied to pyrazole-containing scaffolds in drug discovery. For instance, a combined approach using protein-observed ¹⁹F NMR and ligand-observed ¹H CPMG NMR has been effectively used to screen fragment libraries, including those with diverse heterocyclic cores, against multiple protein targets. nih.gov Such a workflow could be readily adapted to study the interaction of this compound with its putative biological targets, providing crucial information for structure-activity relationship (SAR) studies and subsequent lead optimization.

Phenotypic Screening and Hit-to-Lead Identification in Preclinical Models

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the drug's molecular target. nih.gov This approach is particularly valuable for identifying first-in-class medicines and for tackling complex diseases.

A compound like this compound or its analogs could be included in a screening library to be tested across a variety of phenotypic assays. These assays can range from cell-based models of cancer, inflammation, or infectious diseases to whole-organism models such as zebrafish embryos. For example, novel pyridyl–oxazole carboxamides have been evaluated for their fungicidal activities and their toxicity in zebrafish embryos, observing phenotypic changes like delayed development and malformations.

Once a "hit" is identified from a phenotypic screen, the subsequent hit-to-lead (H2L) process begins. This stage involves a multidisciplinary effort to optimize the initial hit compound into a more promising lead compound. nih.gov The primary goals of the H2L phase are to:

Improve Potency: Enhance the biological activity of the compound.

Increase Selectivity: Minimize off-target effects to reduce potential toxicity.

Optimize Physicochemical and ADMET Properties: Improve properties such as solubility, permeability, metabolic stability, and reduce toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

The H2L process for a pyrazole-based hit would typically involve the iterative design, synthesis, and testing of analogs. For instance, a study on 2-(1H-pyrazol-1-yl)-thiazole derivatives demonstrated a medicinal chemistry approach to optimize a high-throughput screening hit into a selective antagonist with good oral pharmacokinetics. rsc.org Similarly, the optimization of a benzene (B151609) sulfonamide series for antileishmanial activity involved the synthesis of approximately 200 compounds to explore the structure-activity relationship, although challenges with pharmacokinetic properties were encountered.

The data generated during the hit-to-lead phase is crucial for deciding whether to advance a chemical series into the more resource-intensive lead optimization stage. Below are illustrative data tables that would be typically generated during such a campaign for a series of pyrazole carboxamide analogs.

Table 1: In Vitro Potency and Selectivity of Pyrazole Analogs

| Compound ID | Primary Target IC₅₀ (µM) | Selectivity Target 1 IC₅₀ (µM) | Selectivity Target 2 IC₅₀ (µM) |

| This compound (Hit) | 15.2 | > 50 | > 50 |

| Analog A | 5.8 | > 50 | 45.3 |

| Analog B | 1.1 | 25.6 | > 50 |

| Analog C | 0.45 | 10.2 | 30.1 |

| Analog D | 0.09 | 2.5 | 15.8 |

Table 2: ADMET Profiling of Optimized Leads

| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t₁/₂ min) | Cytotoxicity (CC₅₀ µM) |

| Analog C | 25 | 0.5 | 15 | > 100 |

| Analog D | 78 | 2.1 | 45 | > 100 |

| Reference Drug | 150 | 5.0 | 90 | > 100 |

These tables showcase the systematic improvement of a hit compound's properties, a hallmark of the hit-to-lead process. The ultimate goal is to identify a lead compound with a well-balanced profile of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical and clinical development.

Computational and Theoretical Studies on 3 Phenyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and reactivity of molecules. For pyrazole (B372694) derivatives, including those structurally related to 3-phenyl-1H-pyrazole-4-carboxamide, these methods have been extensively used to understand their stability, electronic transitions, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional geometry and energetic profile of molecules. Studies on various pyrazole-carboxamide compounds have utilized DFT, typically with the B3LYP functional and a 6-31G* basis set, to optimize their ground state geometries. jcsp.org.pkresearchgate.netiaea.org These calculations are crucial for obtaining a stable conformation of the molecule, which is the foundation for all further computational analyses. The optimization process ensures that the calculated properties correspond to a minimum on the potential energy surface, representing the most probable structure of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. jcsp.org.pk

In studies of related pyrazole-carboxamide derivatives, the HOMO and LUMO energy levels have been calculated using DFT. For instance, in a series of pyrazole-carboxamide compounds, the HOMO energies were found to range from -5.37 eV to -5.67 eV, while the LUMO energies ranged from -1.13 eV to -1.79 eV. jcsp.org.pkresearchgate.net The resulting HOMO-LUMO gaps varied, with a smaller gap suggesting a higher propensity for the molecule to undergo electronic transitions and exhibit greater reactivity. jcsp.org.pk For example, one of the studied compounds with a smaller HOMO-LUMO energy gap was predicted to have better electron delocalization. jcsp.org.pkresearchgate.net The distribution of these orbitals is also analyzed; for many pyrazole derivatives, the HOMO is often delocalized across the phenyl and pyrazole rings, while the LUMO can be localized on specific moieties, influencing how the molecule interacts with other species. jcsp.org.pk

Below is a table summarizing the calculated HOMO, LUMO, and energy gap values for a selection of pyrazole-carboxamide derivatives from a representative study.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Compound 4 | -5.44 | -1.21 | 4.23 |

| Compound 5 | -5.56 | -1.24 | 4.32 |

| Compound 6 | -5.63 | -1.41 | 4.21 |

| Compound 7 | -5.37 | -1.37 | 4.00 |

| Compound 8 | -5.67 | -1.79 | 3.88 |

| Compound 9 | -5.37 | -1.13 | 4.24 |

| Compound 10 | -5.54 | -1.14 | 4.40 |

| Data sourced from a DFT study on pyrazole-carboxamide derivatives. jcsp.org.pkresearchgate.net |

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods are also employed to predict the spectroscopic signatures of molecules, which can aid in their experimental characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra for pyrazole-carboxamide derivatives have been calculated to assign vibrational modes. For instance, in a study of novel pyrazole-carboxamides bearing a sulfonamide moiety, the characteristic NH stretching vibrations were observed in the range of 3427–3224 cm⁻¹, and the asymmetric and symmetric stretching vibrations of the SO₂ group were found between 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively. nih.gov These calculated spectra often show good agreement with experimental data.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. For a series of pyrazole-carboxamide compounds, the absorption spectra were computed, revealing that intramolecular charge transfer plays a significant role in their electronic transitions. jcsp.org.pkresearchgate.net In some derivatives, charge transfer was observed to occur towards specific parts of the molecule, such as naphthyl moieties. jcsp.org.pk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov In studies of related pyrazole-carboxamides, the CONH proton signals were predicted and observed in the range of δ = 10.94–10.76 ppm. nih.gov For the amide and ketone carbonyl groups in these derivatives, the ¹³C NMR signals were predicted to appear in the ranges of δ = 162.78–159.00 ppm and δ = 191.23–191.07 ppm, respectively. nih.gov

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been performed on various derivatives of pyrazole-carboxamide to assess their potential as inhibitors for a range of protein targets. For example, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were docked into the active site of Aurora-A kinase, a protein implicated in cancer. nih.gov One of the compounds, 10e, exhibited a significant inhibitory activity with an IC₅₀ value of 0.16±0.03 μM, and the docking simulation provided a probable binding model for this interaction. nih.gov

In another study, novel phenyl-substituted pyrazole-carboxamide derivatives were evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The docking results indicated that the most active compounds had higher binding affinities for both hCA I and hCA II receptors compared to the reference inhibitor, acetazolamide. nih.gov The calculated binding scores for one of the active compounds were -9.3 for hCA I and -8.5 for hCA II. nih.gov

The following table presents the binding scores of two active pyrazole-carboxamide compounds and a reference inhibitor against hCA I and hCA II.

| Compound | Target Protein | Binding Score |

| Compound 6a | hCA I | -9.3 |

| Compound 6a | hCA II | -8.5 |

| Compound 6b | hCA I | -7.6 |

| Compound 6b | hCA II | -7.9 |

| Acetazolamide (AAZ) | hCA I | -6.0 |

| Acetazolamide (AAZ) | hCA II | -6.1 |

| Data from a molecular docking study on pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors. nih.gov |

Identification of Key Residues for Ligand Recognition

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the protein's active site that are essential for ligand binding and recognition. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the study of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, it was predicted that phenyl substituents on the compounds would interact with apolar amino acid residues at the entrance of the active site, such as Phe91, Leu131, Ala135, and Leu141 in hCA I, and Ile91, Phe131, Val135, and Pro202 in hCA II. nih.gov The bulkier nature of the Phe131 and Val135 residues in hCA II was suggested to enhance the receptor-ligand interaction, leading to stronger inhibition of this enzyme. nih.gov

Similarly, in the docking of a 2-phenyl-1H-pyrrole-3-carboxamide derivative (a structurally related compound) to the 5-HT₆ receptor, a salt bridge with D3.32 and CH−π interactions with F6.52/F6.51 were identified as key interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the context of this compound and its analogues, MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biological targets.

Ligand Dynamics and Flexibility in Biological Environments

The biological activity of a molecule is often intrinsically linked to its ability to adopt specific conformations that are complementary to the binding site of a protein. MD simulations allow researchers to explore the conformational landscape of this compound in a simulated biological environment, such as in aqueous solution or within a protein's active site.

In a study on novel pyrazole-carboxamides bearing a sulfonamide moiety, MD simulations were employed to investigate the stability of the ligand-protein complex. nih.gov The simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked pose. A stable RMSD trajectory over the simulation time suggests that the ligand maintains a consistent binding mode, indicating a stable interaction. Conversely, large fluctuations in RMSD might indicate that the ligand is flexible and may not have a single, well-defined binding pose.

Water-Mediated Interactions in Protein-Ligand Complexes

Water molecules play a fundamental role in mediating the interaction between a ligand and a protein. They can form hydrogen bond networks that bridge the ligand and the protein, contributing significantly to the binding affinity. MD simulations explicitly model the behavior of water molecules in and around the binding site, providing a detailed picture of these water-mediated interactions.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the carboxamide group are potential hydrogen bond donors and acceptors. MD simulations can identify stable water molecules that form persistent hydrogen bonds with these functional groups and with amino acid residues in the protein's active site. These "bridging" water molecules can be crucial for stabilizing the ligand-protein complex. For example, in simulations of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, water molecules were observed to be integral to the binding mechanism within the enzyme's active site. nih.gov

In Silico Virtual Screening for Novel Analogues

In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

In the quest for novel therapeutic agents, virtual screening has been employed to identify new analogues based on the pyrazole scaffold. For instance, a virtual screening strategy was successfully used to discover N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) as a hit targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This initial hit was then structurally modified to develop a series of substituted 3-phenyl-1H-5-pyrazolylamide derivatives with improved inhibitory activity. nih.gov

The process typically involves:

Target Preparation: A three-dimensional structure of the target protein is obtained, often from X-ray crystallography or homology modeling.

Ligand Library Preparation: A large database of chemical compounds is prepared, with each molecule represented in a 3D format.

Molecular Docking: Each ligand in the library is computationally "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity using a scoring function.

Hit Selection: Compounds with the best docking scores, indicating potentially strong binding, are selected for further experimental validation.

This methodology can be readily applied to discover novel analogues of this compound with desired biological activities against various targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a "training set" of compounds for which the biological activity has been experimentally determined. The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their chemical structure.

For pyrazole derivatives, both 2D and 3D QSAR models have been developed to predict their activity as, for example, acetylcholinesterase inhibitors. shd-pub.org.rs A statistically robust 2D QSAR model was generated using a genetic algorithm-based multiple linear regression (GA-MLR) approach. shd-pub.org.rs This model highlighted the importance of molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments in determining the inhibitory activity. shd-pub.org.rs

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated. researchgate.net These fields are then correlated with the biological activity to generate a predictive model. The resulting models can be visualized as contour maps, which indicate regions where modifications to the chemical structure are likely to increase or decrease activity. researchgate.net

Descriptors and Statistical Validation in QSAR Studies

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be classified based on their dimensionality:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of functional groups, rotatable bonds.

2D Descriptors: Topological indices that describe molecular connectivity and branching.

3D Descriptors: Geometrical properties, steric and electrostatic fields.

The selection of relevant descriptors is a critical step in building a reliable QSAR model. jmaterenvironsci.com

Once a model is built, its statistical significance and predictive power must be rigorously validated. Common statistical parameters used for validation include:

| Parameter | Description |

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit. |

| q² or r²cv (Cross-validated r²) | Determined using cross-validation techniques like leave-one-out (LOO). It assesses the model's robustness and predictive ability. A high q² value (typically > 0.5) is desirable. jmaterenvironsci.com |

| r²pred (External Validation r²) | Calculated for a separate "test set" of compounds that were not used in model development. It provides an unbiased measure of the model's ability to predict the activity of new compounds. |

For instance, in a 3D-QSAR study on pyrazoline derivatives with antiamoebic activity, a multiple linear regression (MLR) model yielded a high correlation coefficient (r = 0.95) and a good leave-one-out cross-validation coefficient (rcv = 0.90), indicating a statistically significant and predictive model. jmaterenvironsci.com The applicability domain of the QSAR model is also defined to ensure that predictions are reliable only for compounds that are similar to those in the training set. nih.gov

Structure Activity Relationship Sar Studies of 3 Phenyl 1h Pyrazole 4 Carboxamide Derivatives

Influence of Substituent Effects on Biological Activity

The biological activity of 3-phenyl-1H-pyrazole-4-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole (B372694) and phenyl rings. These modifications modulate the electronic, steric, and hydrophobic properties of the molecules, thereby affecting their interaction with biological targets.

Electronic and Steric Contributions

The electronic properties of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), play a crucial role in the activity of these compounds. For instance, in a series of N-acylpyrazole-based photoswitches, the introduction of an EDG or EWG on the phenyl ring resulted in minor hyperchromic effects and a bathochromic shift in their UV-vis absorption spectra. beilstein-journals.org Specifically, EWGs led to positive hyperchromic effects, while EDGs resulted in negative hyperchromic effects. beilstein-journals.org

In the context of fungicidal activity, the substitution pattern on the phenyl ring of pyrazole-4-carboxamide derivatives is critical. Studies on succinate (B1194679) dehydrogenase (SDH) inhibitors have shown that specific substitutions are necessary for high efficacy. nih.gov For example, certain derivatives exhibit fungicidal activities comparable to or even exceeding those of commercial fungicides like fluxapyroxad (B1673505) and bixafen. nih.gov

The steric bulk of substituents also significantly impacts biological activity. In a study of pyrazole-based inhibitors of meprin α and β, the introduction of bulky groups like a benzyl (B1604629) group decreased inhibitory activity, whereas a more compact cyclopentyl moiety resulted in activity similar to the unsubstituted diphenylpyrazole. nih.gov This suggests that the size and shape of the substituent can influence the binding affinity of the compound to its target enzyme.

Hydrophobicity and Lipophilicity Modulation

Modulating the hydrophobicity and lipophilicity of this compound derivatives is a key strategy for optimizing their pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (-CF3) group, for example, is known to enhance lipophilicity, which can lead to improved cellular uptake and metabolic stability. This modification has been explored in the development of pyrazole derivatives with potential anti-inflammatory and anticancer activities.

The following table illustrates the effect of different substituents on the lipophilicity of a pyrazole carboxylic acid scaffold, highlighting the contribution of the trifluoromethyl group.

| Compound | Substituent at C3 | XLogP3 | Reference |

| Analog 1 | -CH3 | ≈ 1.8 | |

| Analog 2 | -CF3 | 2.4 |

Positional Isomerism and its Impact on Pharmacological Response

The arrangement of substituents on the pyrazole ring, known as positional isomerism, has a marked effect on the pharmacological response. The core structure of this compound itself is an isomer of other substituted pyrazoles, and the relative positions of the phenyl group, the carboxamide group, and other substituents are critical for biological activity.

For example, in the development of inhibitors for meprin α, the 3,5-diphenylpyrazole (B73989) scaffold was identified as a potent starting point. nih.gov The specific placement of the phenyl groups at positions 3 and 5 was crucial for the observed high inhibitory activity. nih.gov Shifting these groups to other positions on the pyrazole ring would likely result in a significant loss of potency due to altered binding interactions with the target enzyme.

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, pharmacophore models have been instrumental in understanding their mechanism of action and in designing more potent compounds.

In the context of fungicidal pyrazole-4-carboxamides targeting succinate dehydrogenase (SDH), molecular docking simulations have revealed key interactions between the inhibitor and the enzyme's active site. nih.gov For instance, compound TM-2 was found to form a hydrogen bond with the tryptophan residue (TRP 173) of SDH, providing a plausible explanation for its mechanism of action. nih.gov These models highlight the importance of the pyrazole core, the phenyl ring, and the carboxamide moiety as key structural features for binding.

Design of Focused Libraries Based on SAR Insights

The insights gained from structure-activity relationship studies are invaluable for the design of focused libraries of compounds with a higher probability of possessing the desired biological activity. By systematically varying substituents at key positions identified through SAR, researchers can efficiently explore the chemical space around the this compound scaffold.